The study involved detailed investigation of the hydrolysis and photolysis kinetics of FBEZF in water.
The hydrolysis half-lives of FBEZF depending on pH, initial concentration, and temperature were reported.
The compound (3-Ethoxy-4-((4-fluorobenzyl)oxy)phenyl)methanol, which is structurally similar to the compound , is used in a wide range of applications, from pharmaceutical research to organic synthesis.
The compound “3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride” is used in proteomics research.
3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is an organic compound characterized by the molecular formula . It belongs to the class of aromatic aldehydes, which are defined by the presence of an aldehyde functional group attached to an aromatic ring. This specific compound features several substituents on its benzene ring: an ethoxy group, a fluorobenzyl ether, and an iodo group. These modifications enhance its chemical reactivity and biological properties, making it a compound of interest in various fields of research.
The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde typically involves multiple steps:
3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde has several applications across different fields:
The interaction studies involving 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde focus on its biochemical properties. The compound's ability to modify enzyme activity or receptor interactions makes it valuable for understanding cellular mechanisms and pathways. Further research could elucidate its potential therapeutic applications or roles in drug development.
Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde | Lacks the iodo substituent; less reactive in certain substitution reactions. |
| 3-Ethoxy-4-[(4-chlorobenzyl)oxy]-5-iodobenzaldehyde | Contains a chlorine substituent instead of fluorine, affecting reactivity and interactions. |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]-5-iodobenzaldehyde | Similar structure but with a methyl group; differences in electronic properties may arise. |
The uniqueness of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde lies in the combination of both fluorobenzyl and iodo substituents. This combination provides distinct electronic effects and reactivity patterns that can be exploited for various chemical and biological applications, setting it apart from its analogs.
The systematic name 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde follows IUPAC rules for polyfunctional aromatic compounds. The numbering prioritizes the aldehyde group at position 1, with substituents ordered by Cahn-Ingold-Prelog priority:
The compound features a benzaldehyde core with three substituents (Figure 1):
SMILES Notation:O=CC1=CC(I)=C(OCC2=CC=C(F)C=C2)C(OCC)=C1.
Calculated molecular weight:
$$
\text{C}{16}\text{H}{14}\text{FIO}_{3} = (16 \times 12.01) + (14 \times 1.01) + 18.998 + 126.904 + (3 \times 16.00) = 400.18 \, \text{g/mol}.
$$
346611-54-9 (assigned by Chemical Abstracts Service).
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline solid | |
| Melting Point | 137–138°C | |
| Storage Conditions | 2–8°C | |
| Purity | ≥95% |
The International Union of Pure and Applied Chemistry name for this compound is 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde [3] [11]. This systematic nomenclature follows established IUPAC principles for naming substituted aromatic aldehydes, where the benzaldehyde core serves as the parent structure [15]. The numbering system begins with the carbon atom bearing the aldehyde group designated as position 1, with subsequent positions numbered sequentially around the aromatic ring [15].
The compound carries the Chemical Abstracts Service registry number 346611-54-9, which provides a unique identifier for chemical databases and regulatory purposes [3] [11]. Alternative nomenclature variations include 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzaldehyde, which emphasizes the methoxy linkage to the fluorophenyl group [3]. The simplified molecular formula C16H14FIO3 reflects the elemental composition, with a molecular weight of 400.19 grams per mole [3] [9] [11].
| Property | Value |
|---|---|
| IUPAC Name | 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde |
| Molecular Formula | C16H14FIO3 |
| Molecular Weight | 400.19 g/mol |
| CAS Number | 346611-54-9 |
| InChI Key | NKEOMTMBCRRQKA-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation is CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F, which provides a linear notation describing the molecular structure [3] [11]. The International Chemical Identifier key NKEOMTMBCRRQKA-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases [3] [11].
The molecular architecture of 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde consists of two distinct aromatic ring systems connected through an ether linkage [3] [17]. The primary benzene ring contains the aldehyde functionality at position 1, establishing the fundamental aromatic aldehyde character of the molecule [13] [14]. Aromatic aldehydes are characterized by the direct attachment of the formyl group to the benzene ring, which significantly influences their electronic properties and reactivity patterns [13] [19].
The ethoxy group (-OCH2CH3) at position 3 represents an alkoxy substituent, which belongs to the class of electron-donating groups that can participate in resonance interactions with the aromatic system [16] [20]. Alkoxy groups are characterized by an alkyl group singularly bonded to oxygen, and in aromatic systems, the lone pair electrons on oxygen can conjugate with the aromatic ring [16] [31]. This electronic interaction contributes to the overall electron density distribution within the molecule [29].
At position 4, the compound features a fluorobenzyl ether linkage (-OCH2C6H4F), which introduces a second aromatic ring system [17] [31]. This aromatic ether connection represents a benzyl ether where the benzyl group contains a fluorine substituent at the para position [33] [37]. The benzyl group consists of a benzene ring attached to a methylene group, and the presence of fluorine significantly affects the electronic properties of this aromatic system [34] [37].
The iodo substituent at position 5 represents a heavy halogen that exerts strong electron-withdrawing effects through inductive mechanisms [18]. The presence of iodine on the benzene ring creates significant steric and electronic influences that affect both the molecular geometry and chemical reactivity [18] [23]. Studies have demonstrated that iodo substituents on aromatic rings can participate in halogen bonding interactions and influence the sigma-hole characteristics of the molecule [18].
| Functional Group | Position | Electronic Effect | Structural Significance |
|---|---|---|---|
| Aromatic Aldehyde (-CHO) | Carbon-1 | Electron-withdrawing | Defines primary aromatic character |
| Ethoxy Group (-OCH2CH3) | Carbon-3 | Electron-donating | Alkoxy resonance contribution |
| Fluorobenzyl Ether | Carbon-4 | Mixed effects | Secondary aromatic system |
| Iodo Substituent (-I) | Carbon-5 | Electron-withdrawing | Heavy halogen influence |
The fluorine atom in the benzyl moiety contributes to what has been termed "fluoromaticity," where fluorine substituents on aromatic rings create additional pi-bonding interactions that can further stabilize the aromatic system [34]. This effect arises from fluorine's ability to withdraw electron density through sigma bonds while simultaneously donating electron density back through pi-system interactions [34].
Molecular modeling studies of similar benzaldehyde derivatives have revealed that the three-dimensional conformation is significantly influenced by the steric interactions between substituents and the electronic effects of the various functional groups [25] [26]. The rotatable bonds in the molecule, particularly around the ether linkages, allow for conformational flexibility that can affect intermolecular interactions and chemical reactivity [9].
Constitutional isomers of 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde can be categorized into several distinct types based on the structural modifications present [21] [22]. Positional isomers represent the most direct variations, where the same functional groups are present but attached at different positions on the aromatic ring systems [2].
A closely related positional isomer is 3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzaldehyde, which differs only in the position of the fluorine atom on the benzyl ring [2] [9]. This compound maintains the same molecular formula C16H14FIO3 but exhibits a molecular weight of 400.18 grams per mole, reflecting slight differences in isotopic contributions [2]. The relocation of fluorine from the para position to the ortho position significantly alters the electronic distribution within the fluorobenzyl moiety [35].
Substitution variants represent another category of structural relatives where specific functional groups are replaced or modified while maintaining the core structural framework [6] [7]. The compound 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde exemplifies this category, lacking the iodo substituent at position 5 . This variant has the molecular formula C16H15FO3 with a significantly reduced molecular weight of 274.29 grams per mole due to the absence of the heavy iodine atom .
Halogen substitution variants demonstrate how different halogen atoms can replace the fluorine in the benzyl moiety while maintaining the overall structural architecture [6] [7]. The compound 4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde represents such a variation, where chlorine replaces fluorine in the benzyl ring [6]. This substitution results in a molecular formula of C16H14ClIO3 and a molecular weight of 416.64 grams per mole [6].
| Compound Variation | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Target Compound | C16H14FIO3 | 400.19 | Reference structure |
| Positional Isomer | C16H14FIO3 | 400.18 | Fluorine at ortho position |
| Substitution Variant | C16H15FO3 | 274.29 | No iodo substituent |
| Halogen Variant | C16H14ClIO3 | 416.64 | Chlorine replaces fluorine |
| Dihalogen Variant | C16H13Cl2IO3 | 451.1 | Two chlorine atoms |
More complex variations include dihalogen substituted derivatives such as 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde, which incorporates two chlorine atoms at the 2 and 4 positions of the benzyl ring [7]. This compound exhibits the molecular formula C16H13Cl2IO3 with a molecular weight of 451.1 grams per mole, demonstrating how multiple halogen substitutions can significantly impact molecular weight and properties [7].
The electronic effects of these structural variations significantly influence the chemical behavior and reactivity patterns of each isomer [22] [29]. Positional changes in halogen substituents alter the electron density distribution and can affect the directing effects during electrophilic aromatic substitution reactions [35]. The presence or absence of specific substituents also influences the molecular polarity, hydrogen bonding capacity, and overall chemical stability [25] [26].
The compound 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde exhibits a molecular weight of 400.18-400.19 grams per mole based on its molecular formula C₁₆H₁₄FIO₃ [1] [2] [3]. This molecular weight places it in the category of moderately heavy organic compounds, which significantly influences its physical properties and behavior.
The isotopic distribution of this compound reflects the natural abundance of isotopes for each constituent element. The monoisotopic mass, representing the mass of the molecule containing the most abundant isotope of each element, is 400.1784 Daltons. The isotopic pattern shows several notable peaks due to the presence of multiple elements with significant isotopic variants [4] [5].
The most prominent isotopic contributions include:
This isotopic distribution pattern is characteristic of organic compounds containing carbon, hydrogen, fluorine, iodine, and oxygen atoms, with the heavy iodine atom contributing significantly to the overall molecular mass [6] .
3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde exists as a solid at room temperature, typically appearing as a crystalline powder to yellow crystalline solid [1] [2] [3]. This physical state is consistent with similar iodobenzaldehyde derivatives, which generally exist as solids due to their molecular weight and intermolecular interactions.
The compound exhibits characteristics typical of halogenated aromatic aldehydes, including:
The solid-state properties are influenced by the presence of the iodine atom, which increases intermolecular van der Waals forces, and the extended aromatic system with ether linkages that promote crystalline packing [9] [6].
The solubility characteristics of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde demonstrate typical behavior for aromatic aldehydes with large substituents. The compound exhibits very limited water solubility (estimated <0.1 g/L) due to its predominantly hydrophobic character and lack of hydrogen bond donors [10] [11] [12].
Aqueous Solubility:
The compound shows very slight solubility in water, consistent with other aromatic aldehydes containing large hydrophobic substituents. This limited aqueous solubility is attributed to the extensive aromatic system, halogen atoms, and the absence of hydrogen bond donors [10] [13] [14].
Organic Solvent Solubility:
The compound demonstrates excellent solubility in organic solvents, particularly:
The solubility pattern reflects the compound's lipophilic character, with an estimated LogP value of 3.5-4.2, indicating high lipophilicity and low water solubility [16] [17]. This solubility profile is characteristic of compounds containing aromatic rings with halogen substituents and ether linkages [10] [11].
The thermal properties of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde are estimated based on structural analogies with similar iodobenzaldehyde derivatives. The compound is expected to have a melting point in the range of 80-120°C, based on comparison with structurally related compounds such as 4-iodobenzaldehyde (78-82°C) and 3-iodobenzaldehyde (57-60°C) [6] [8] [13].
Thermal Stability:
The compound demonstrates stability up to approximately 150°C under normal atmospheric conditions. Beyond this temperature, thermal decomposition may occur, particularly affecting the iodine-carbon bond and the aldehyde functional group [6] . The presence of the iodine atom makes the compound particularly susceptible to thermal decomposition at elevated temperatures.
Thermal Decomposition:
Like many iodinated aromatic compounds, 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde is expected to decompose before reaching its theoretical boiling point. The estimated boiling point range of 280-320°C is based on molecular weight correlations with similar compounds, though experimental determination would be challenging due to decomposition [9] [6].
Storage Considerations:
The compound requires storage at 2-8°C to maintain stability and prevent degradation. It exhibits sensitivity to both air and light, necessitating storage in sealed containers protected from light exposure [2] [3] [6]. These storage requirements are typical for iodinated aromatic compounds, which are prone to oxidation and photodegradation.